molecular formula C5H6IN3O2 B8298012 1-(2-Iodoethyl)-2-nitroimidazole

1-(2-Iodoethyl)-2-nitroimidazole

Cat. No.: B8298012
M. Wt: 267.02 g/mol
InChI Key: RYEXYTJFGWGVFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Iodoethyl)-2-nitroimidazole is a nitroimidazole derivative characterized by a 2-nitroimidazole core substituted with a 2-iodoethyl group at the N1 position. Hypoxic cells, common in solid tumors, exhibit reduced oxygen levels, which can activate nitroimidazole derivatives via enzymatic reduction, leading to selective binding or cytotoxicity in these regions . The iodine substituent enhances its utility as a radiopharmaceutical precursor, enabling radiolabeling with isotopes like ¹²⁵I or ¹³¹I for diagnostic or therapeutic applications .

Synthesis typically involves alkylation of 2-nitroimidazole with 2-iodoethyl bromide or similar reagents under basic conditions, followed by purification via chromatography or crystallization . Structural characterization employs NMR, IR, and mass spectrometry to confirm regiochemistry and purity .

Properties

Molecular Formula

C5H6IN3O2

Molecular Weight

267.02 g/mol

IUPAC Name

1-(2-iodoethyl)-2-nitroimidazole

InChI

InChI=1S/C5H6IN3O2/c6-1-3-8-4-2-7-5(8)9(10)11/h2,4H,1,3H2

InChI Key

RYEXYTJFGWGVFU-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=N1)[N+](=O)[O-])CCI

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

1-(2-Chloroethyl)-2-methyl-5-nitroimidazole

  • Structure : The chloroethyl substituent and methyl group at C2 differentiate this analog from the iodoethyl derivative.
  • Properties : Lower molecular weight (189.60 g/mol vs. ~267.05 g/mol for the iodoethyl compound) and reduced lipophilicity due to chlorine’s smaller atomic radius and lower electronegativity compared to iodine .
  • Applications : Primarily studied for antimicrobial activity, lacking significant hypoxia-targeting data. The absence of iodine limits its use in radiopharmaceuticals .

1-(2-Ethoxyethyl)-2-methyl-5-nitroimidazole

  • Structure : Features an ethoxyethyl side chain, increasing hydrophilicity.
  • Reduction Potential: Ethoxy groups may stabilize intermediates during nitro reduction, but its redox behavior is less studied compared to iodoethyl derivatives .
  • Bioactivity: Limited hypoxic selectivity; primarily explored for antiparasitic applications rather than oncology .

Iodoazomycin Arabinoside (IAZA)

  • Structure: A 2-nitroimidazole linked to a 5-deoxy-5-iodo-arabinofuranose sugar.
  • Hypoxic Binding: Demonstrates 3× higher hypoxic cell binding than misonidazole (284 vs. 89 pmole/10⁶ cells/hr) due to enhanced membrane permeability from the iodo-arabinose moiety .
  • Therapeutic Potential: Rapid systemic clearance (98% excretion in 24 hours in mice) and tumor-to-blood ratios of 8.7 at 8 hours make it a superior hypoxia imaging agent .

Comparison with Functional Analogs

Misonidazole and Pimonidazole

  • Mechanism: Classic 2-nitroimidazole hypoxia markers.
  • Clinical Utility: Pimonidazole (1-(2-nitro-1-imidazolyl)-3-N-piperidino-2-propanol) shows predictive value in head and neck cancer outcomes, with 48% vs. 87% 2-year control rates for high vs. low hypoxia .

Etanidazole and Fluorinated Derivatives

  • Structure-Activity : Etanidazole’s hydrophilic side chain (-CH₂CONHCH₂OH) improves solubility but reduces hypoxic potency. Fluorination (e.g., KU-2285 with -CH₂CF₂CONHCH₂OH) enhances radiosensitization by stabilizing reactive intermediates .
  • Pharmacokinetics: Fluorinated derivatives exhibit prolonged tumor retention, with KU-2285 showing 2× higher tumor-to-plasma ratios than non-fluorinated analogs .

EF5 (2-(2-Nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl)acetamide)

  • Its binding correlates with radiation resistance in 9L tumors (R² = 0.93) .
  • Imaging : Superior to misonidazole in predicting hypoxia via PET, but synthesis complexity limits clinical adoption .

Key Comparative Data

Table 1: Structural and Functional Properties

Compound Molecular Weight (g/mol) Reduction Potential (mV) Hypoxic Binding Rate (pmole/10⁶ cells/hr) Key Application
1-(2-Iodoethyl)-2-nitro ~267.05 Not reported Pending in vitro studies Radiopharmaceutical precursor
IAZA 354.10 -390 284 Hypoxia imaging
Misonidazole 201.15 -398 89 Radiosensitizer
KU-2285 (fluorinated) 255.20 -243 N/A Radiosensitizer
EF5 292.12 -243 150 (estimated) Hypoxia PET imaging

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.